molecular formula C30H18O2 B15165667 5,11-Diphenylchrysene-6,12-dione CAS No. 194092-08-5

5,11-Diphenylchrysene-6,12-dione

Katalognummer: B15165667
CAS-Nummer: 194092-08-5
Molekulargewicht: 410.5 g/mol
InChI-Schlüssel: VQHXAGROSOOVSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,11-Diphenylchrysene-6,12-dione is a polycyclic aromatic compound with a unique structure that includes two phenyl groups attached to a chrysene core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,11-Diphenylchrysene-6,12-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of Friedel-Crafts acylation followed by cyclodehydrogenation. The reaction conditions often require strong acids like aluminum chloride as catalysts and high temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5,11-Diphenylchrysene-6,12-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert the dione to diols or other reduced forms.

    Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the phenyl rings or the chrysene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions include various substituted chrysenes, quinones, and diols, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5,11-Diphenylchrysene-6,12-dione has several scientific research applications:

    Organic Electronics: It is used as a building block for organic semiconductors and photovoltaic materials due to its conjugated system and electronic properties.

    Materials Science: The compound is explored for its potential in creating novel materials with unique optical and electronic characteristics.

    Biological Studies: Its derivatives are studied for potential biological activities, including anticancer and antimicrobial properties.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism by which 5,11-Diphenylchrysene-6,12-dione exerts its effects is primarily through its interaction with molecular targets in electronic and biological systems. In organic electronics, its conjugated system allows for efficient charge transport. In biological systems, its planar structure enables intercalation with DNA, potentially disrupting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Chrysene: A parent compound with a similar structure but without the phenyl groups.

    Benz[a]anthracene: Another polycyclic aromatic hydrocarbon with similar electronic properties.

    Perylene: Known for its use in organic electronics and similar conjugated system.

Uniqueness

5,11-Diphenylchrysene-6,12-dione is unique due to the presence of phenyl groups, which enhance its electronic properties and potential applications in organic electronics and materials science. Its specific structure also allows for unique interactions in biological systems, making it a versatile compound for various research applications.

Eigenschaften

CAS-Nummer

194092-08-5

Molekularformel

C30H18O2

Molekulargewicht

410.5 g/mol

IUPAC-Name

5,11-diphenylchrysene-6,12-dione

InChI

InChI=1S/C30H18O2/c31-29-23-17-9-8-16-22(23)28-26(20-13-5-2-6-14-20)30(32)24-18-10-7-15-21(24)27(28)25(29)19-11-3-1-4-12-19/h1-18H

InChI-Schlüssel

VQHXAGROSOOVSH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(=O)C(=C3C5=CC=CC=C5C2=O)C6=CC=CC=C6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.